Ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate
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Overview
Description
Ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: The triazole ring can be synthesized by reacting 2-methyl-5-propan-2-yl-1,2,4-triazole with an appropriate alkylating agent under basic conditions.
Introduction of the ethylsulfamoyl group: The triazole derivative is then reacted with an ethylsulfamoyl chloride in the presence of a base to introduce the ethylsulfamoyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole moiety.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal and antiviral agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate is primarily attributed to the triazole moiety. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate can be compared with other triazole derivatives, such as:
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and properties compared to other triazole derivatives
Properties
IUPAC Name |
ethyl 3-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethylsulfamoyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S/c1-5-21-12(18)7-9-22(19,20)14-8-6-11-15-13(10(2)3)16-17(11)4/h10,14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFJIDAPJQNMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)NCCC1=NC(=NN1C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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